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Compound of Interest

Compound Name: JNJ-38877618

Cat. No.: B608213

This guide provides a detailed comparison of the efficacy, mechanism of action, and
experimental protocols of INJ-38877618 (also known as OMO-1) and crizotinib, two tyrosine
kinase inhibitors targeting the MET signaling pathway, which is implicated in various cancers.
This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

JNJ-38877618 is a potent and highly selective MET kinase inhibitor, while crizotinib is a multi-
targeted inhibitor of ALK, ROS1, and MET.[1] Clinical data for JNJ-38877618 is in the early
stages, with a Phase | trial establishing a recommended Phase Il dose and showing
preliminary signs of anti-tumor activity. Crizotinib, on the other hand, has more extensive
clinical data in MET-driven non-small cell lung cancer (NSCLC), demonstrating meaningful
clinical activity, particularly in patients with high-level MET amplification or MET exon 14
skipping mutations. Direct head-to-head comparative trials are not yet available.

Data Presentation
Table 1: Efficacy of JNJ-38877618 in MET-Altered Solid
Tumors (Phase )

L Best Overall . Clinical Trial
Indication Number of Patients o
Response Identifier
METex14-positive )
Stable Disease 8/10 NCT03138083[2][3][4]

NSCLC
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Table 2: Efficacy of Crizotinib in METex14-Altered
NSCILC

Median

Objective Clinical . . Clinical Trial
] Progression- Median Overall .
Response Benefit Rate . . Identifier/Stud
Free Survival Survival (OS)
Rate (ORR) (CBR)
(PFS)
Drug
Rediscovery
62.5% 70.8% 10.2 months 13.0 months
Protocol
(NCT0295234)[5]
METROS
27% - 4.4 months 5.4 months (NCT02499614)

[6]

Table 3: Efficacy of Crizotinib in MET-Amplified NSCLC
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o Median Median . .
MET Objective . . Clinical Trial
o Duration of Progression- .
Amplification Response . Identifier/Stud
Response Free Survival
Level Rate (ORR) y
(DOR) (PFS)
] PROFILE 1001
High (MET/CEP7
2 38.1% 5.2 months 6.7 months (NCT00585195)
>
[718]
] PROFILE 1001
Medium (>2.2 to
2) 14.3% 3.8 months 1.9 months (NCT00585195)
<
[718]
PROFILE 1001
Low (=1.8to
22) 33.3% 12.2 months 1.8 months (NCT00585195)
<2.
[718]
NCI-MATCH
MET
o (EAY131)
Amplification
) 14% - 3.4 months Subprotocol C1
(various
_ , (NCT02465060)
histologies)

4]

Mechanism of Action

Both JNJ-38877618 and crizotinib are inhibitors of the MET receptor tyrosine kinase. MET
activation, through mutations, amplification, or ligand binding, drives tumor growth, invasion,
and metastasis.

JNJ-38877618 is a highly potent and selective oral inhibitor of MET kinase.[10] Preclinical
studies have shown that it has nanomolar binding affinity and inhibitory activity against both
wild-type and mutant forms of MET.[10]

Crizotinib is a multi-targeted tyrosine kinase inhibitor that, in addition to MET, also inhibits
Anaplastic Lymphoma Kinase (ALK) and ROSL1.[1] Its anti-tumor activity in the context of MET
Is driven by the inhibition of MET phosphorylation and downstream signaling.
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Experimental Protocols
JNJ-38877618 (OMO-1) Phase | Trial (NCT03138083)

This was a first-in-patient, open-label, multicenter study in patients with locally advanced or

metastatic solid malignancies.[2]

« Study Design: A standard 3+3 dose escalation design was used, starting at a dose of 100 mg
twice daily (BID). The study included a dose escalation part (Part A) to determine the
recommended Phase Il dose (RP2D) and expansion cohorts (Part B) to assess preliminary

efficacy.[2]
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Patient Population: Part A included unselected patients with locally advanced, unresectable,
or metastatic malignancies. Part B focused on patients with METex14-positive NSCLC and
other MET-positive solid tumors.[2]

Primary Endpoints: To determine the safety and RP2D of OMO-1.[2]
Secondary Endpoints: To assess preliminary clinical efficacy.[2]

Tumor Assessment: Not explicitly detailed in the provided abstracts, but typically involves
imaging scans at baseline and regular intervals.

JNJ-38877618 Phase | Trial Workflow
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JNJ-38877618 Phase | Trial Workflow

Crizotinib in MET-Deregulated NSCLC (METROS Trial)

This was a Phase Il, prospective, multicenter, two-arm trial.[6]

Study Design: A non-comparative trial with two arms based on the presence of ROS1
rearrangement or MET deregulation.[6]

o Patient Population: Patients with pretreated advanced NSCLC with evidence of MET
deregulation (MET amplification with a MET/CEP7 ratio >2.2 or MET exon 14 mutations).[6]

o Treatment: Crizotinib 250 mg twice daily in continuous 28-day cycles.[6]
e Primary Endpoint: Objective response rate (ORR).[6]

e Tumor Assessment: Radiologic assessment by CT scans at baseline and every 8 weeks until
disease progression. Responses were confirmed by a repeat assessment 4-8 weeks after
the initial response.[6]

Crizotinib in MET-Mutated NSCLC (Drug Rediscovery
Protocol - NCT0295234)

This was a protocol where patients with an actionable molecular profile are treated with off-
label registered drugs.[5]

e Study Design: A Simon-like two-stage design.[5]

o Patient Population: Patients with advanced NSCLC harboring MET exon 14 skipping or other
MET mutations.[5]

o Treatment: Crizotinib 250 mg BID until disease progression or intolerable toxicity.[5]

e Primary Endpoints: Clinical benefit (complete response, partial response, or stable disease
>16 weeks) and safety.[5]

o Tumor Assessment: Responses were assessed using RECIST v1.1.[5]
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General Workflow for Crizotinib MET-Altered NSCLC Trials
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Crizotinib MET-Altered NSCLC Trial Workflow

Conclusion

JNJ-38877618 is a promising, highly selective MET inhibitor with demonstrated target
engagement and preliminary signs of clinical activity in early-phase trials. Crizotinib has
established efficacy in patients with MET exon 14-altered and, to a greater extent, high-level
MET-amplified NSCLC. The clinical development of INJ-38877618 is ongoing, and future
studies, potentially including direct comparisons, will be necessary to fully elucidate its efficacy
relative to other MET inhibitors like crizotinib. Researchers should consider the different stages
of development and the specific patient populations studied when interpreting the available
data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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